6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one
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Overview
Description
6-Hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one is a complex organic compound belonging to the chromenoquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as chromone derivatives, with suitable amines under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurodegenerative diseases.
Medicine: The compound has been investigated for its therapeutic potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to modulate enzyme activity makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various chemical processes.
Mechanism of Action
The mechanism by which 6-hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one exerts its effects involves the interaction with specific molecular targets. For example, in the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing it. This interaction can lead to the modulation of biological pathways and the potential therapeutic effects observed in medical research.
Comparison with Similar Compounds
Coumarin derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Chromone derivatives: These compounds are structurally related and have been studied for their antioxidant and anti-inflammatory properties.
Quinoline derivatives: These compounds are known for their antimicrobial and anticancer activities.
Uniqueness: 6-Hydroxy-6,9,10,11-tetrahydro-8H-chromeno[4,3-b]quinolin-8-one stands out due to its specific hydroxy and tetrahydro groups, which contribute to its unique chemical and biological properties. Its ability to inhibit AChE and BuChE with high selectivity makes it particularly valuable in the context of neurodegenerative disease research.
Properties
IUPAC Name |
6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-13-6-3-5-12-10(13)8-11-15(17-12)9-4-1-2-7-14(9)20-16(11)19/h1-2,4,7-8,16,19H,3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPAJVRNIRAKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(OC4=CC=CC=C4C3=N2)O)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331872 |
Source
|
Record name | 6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24817970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78831-30-8 |
Source
|
Record name | 6-hydroxy-6,9,10,11-tetrahydrochromeno[4,3-b]quinolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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